molecular formula C8H6FNO B1587607 6-Fluoro-2-methylbenzoxazole CAS No. 312600-96-7

6-Fluoro-2-methylbenzoxazole

Cat. No. B1587607
M. Wt: 151.14 g/mol
InChI Key: NRNWPKNYPQHWPG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylbenzoxazole is a benzoxazole that undergoes intramolecular cyclocondensation to form a six-membered heterocycle . It has a molecular formula of C8H6FNO and a molecular weight of 151.14 .


Synthesis Analysis

The synthesis of 6-Fluoro-2-methylbenzoxazole involves an intramolecular cyclocondensation reaction. This reaction requires an electron donor and proceeds through nitroalkane intermediates .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylbenzoxazole consists of a six-membered heterocycle formed by intramolecular cyclocondensation . The SMILES string representation of the molecule is Cc1nc2ccc(F)cc2o1 .


Chemical Reactions Analysis

6-Fluoro-2-methylbenzoxazole undergoes intramolecular cyclocondensation to form a six-membered heterocycle . This reaction requires an electron donor and proceeds through nitroalkane intermediates .


Physical And Chemical Properties Analysis

6-Fluoro-2-methylbenzoxazole has a boiling point of 204-205 °C (lit.) and a density of 1.189 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.521 (lit.) .

Scientific Research Applications

Cancer Imaging and Therapeutics

6-Fluoro-2-methylbenzoxazole and its derivatives have shown promising results in cancer research, particularly in imaging and therapy. Fluorinated 2-arylbenzothiazoles are potent antitumor drugs, displaying inhibitory activity against various cancer cell lines such as breast, lung, and colon cancers. Carbon-11 labeled fluorinated 2-arylbenzothiazoles, including derivatives of 6-Fluoro-2-methylbenzoxazole, are being explored as potential probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This imaging technique is crucial for understanding the presence and extent of cancer in the body (Wang et al., 2006). Moreover, fluoro-substituted benzothiazole derivatives, related to 6-Fluoro-2-methylbenzoxazole, have been found to exhibit significant antitumor activity both in vitro and in vivo, making them candidates for future pharmaceutical development (Stojković et al., 2006).

Antimicrobial and Antifungal Properties

Some derivatives of 6-Fluoro-2-methylbenzoxazole have been studied for their antimicrobial and antifungal properties. Bisthiourea derivatives of dipeptide conjugated benzo[d]isoxazole, which is structurally related to 6-Fluoro-2-methylbenzoxazole, have shown potential as anti-inflammatory and antimicrobial agents (Kumara et al., 2017). Additionally, novel fluoro-substituted benzothiazoles have been evaluated for their antiproliferative activity against various human carcinomas, and also showed significant antitumor activity in vivo (Hammam et al., 2005).

Chemical Properties and Synthesis

Research has also delved into the chemical properties and synthesis processes of 6-Fluoro-2-methylbenzoxazole and its derivatives. A study focusing on the thermochemical properties of 5-fluoro-2-methylbenzoxazole, a compound similar to 6-Fluoro-2-methylbenzoxazole, provided insights into its energetic behavior in both condensed and gaseous states, facilitating its application in various fields including materials science (Silva et al., 2018).

Safety And Hazards

6-Fluoro-2-methylbenzoxazole is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNWPKNYPQHWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394412
Record name 6-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylbenzoxazole

CAS RN

312600-96-7
Record name 6-Fluoro-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312600-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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